

Physicochemical properties of 3-(4-Isopropylphenyl)-2-methylpropanal for research applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Isopropylphenyl)-2-methylpropanal

Cat. No.: B042199

[Get Quote](#)

An In-depth Technical Guide to **3-(4-Isopropylphenyl)-2-methylpropanal** for Research Applications

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and research applications of **3-(4-Isopropylphenyl)-2-methylpropanal**. This document is intended for researchers, chemists, and professionals in the fields of drug development, analytical chemistry, and material science.

Chemical Identity and Molecular Structure

3-(4-Isopropylphenyl)-2-methylpropanal, commonly known as Cyclamen Aldehyde, is an aromatic aldehyde widely recognized for its strong, floral fragrance reminiscent of lily-of-the-valley.^{[1][2]} While it is a chiral compound, it is most often utilized in its racemic form.^[2] It is not known to occur naturally and is produced synthetically.^[2]

- IUPAC Name: **3-(4-Isopropylphenyl)-2-methylpropanal**^[2]
- Common Synonyms: Cyclamen Aldehyde, Cyclamal, p-Isopropyl- α -methylhydrocinnamaldehyde, Cymal^{[3][4][5][6]}
- CAS Registry Number: 103-95-7^{[3][4][5][6]}

- Molecular Formula: C₁₃H₁₈O[2][3][4]
- Molecular Weight: 190.28 g/mol [3][6]

Structural Identifiers:

- SMILES: CC(C)c1ccc(cc1)CC(C)C=O[2][3]
- InChI Key: ZFNVDHOSLNRHNN-UHFFFAOYSA-N[3][4][5]

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application, dictating its behavior in various matrices, its stability, and appropriate handling procedures. Cyclamen aldehyde is a colorless to pale yellow liquid under standard conditions.[2][7]

Property	Value	Source(s)
Appearance	Clear colourless liquid	[7]
Odor	Strong floral aroma	[2]
Boiling Point	270 °C (543 K)	[2][7]
Melting/Freezing Point	-50 °C	[7]
Flash Point	88 - 109 °C	[2][8]
Density	0.95 g/mL	[2]
Vapor Pressure	0.01 mmHg at 25 °C	[9]
Water Solubility	Insoluble	[2]
Solubility in other solvents	Soluble in ethanol and most fixed oils; Insoluble in glycerin and propylene glycol.	[2]
Octanol/Water Partition Coefficient (logP)	3.3 - 3.6	[3][6]

Synthesis and Chemical Reactivity

Understanding the synthesis of **3-(4-Isopropylphenyl)-2-methylpropanal** is crucial for researchers interested in its derivatives or in developing novel analogs. The most common industrial synthesis involves a two-step process.[2]

Synthesis Pathway:

- Crossed-Aldol Condensation: The synthesis begins with the base-catalyzed aldol condensation of cuminaldehyde (4-isopropylbenzaldehyde) and propionaldehyde. This reaction forms an α,β -unsaturated aldehyde intermediate.[2]
- Catalytic Hydrogenation: The double bond in the intermediate is then selectively reduced through catalytic hydrogenation to yield the final saturated aldehyde, **3-(4-Isopropylphenyl)-2-methylpropanal**.[2][10]

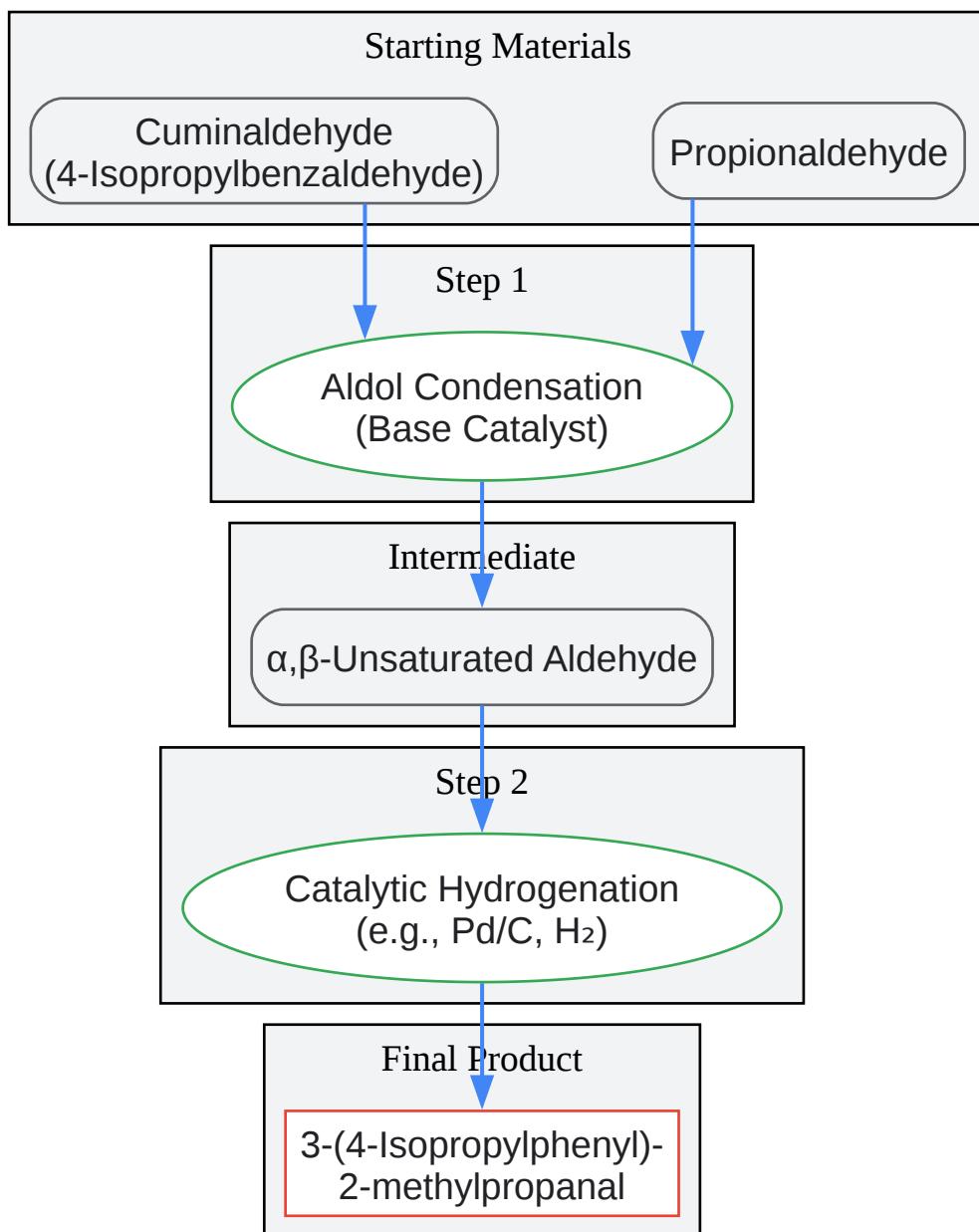

[Click to download full resolution via product page](#)

Fig 1: General synthesis pathway for Cyclamen Aldehyde.

Chemical Reactivity: The primary site of reactivity is the aldehyde functional group. It can undergo typical aldehyde reactions, including:

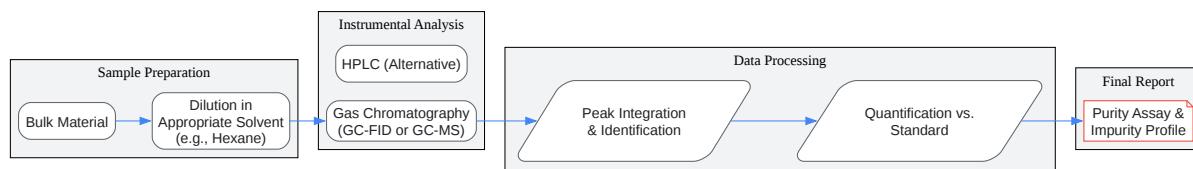
- **Oxidation:** To form the corresponding carboxylic acid, 3-(4-isopropylphenyl)-2-methylpropanoic acid.

- Reduction: To form the corresponding alcohol, 3-(4-isopropylphenyl)-2-methylpropan-1-ol.
- Reductive Amination: To form various amines, which can serve as building blocks for novel compounds.
- Condensation Reactions: With amines, hydrazines, and other nucleophiles to form imines, hydrazone, etc.

Analytical Methodologies and Spectroscopic Profile

Accurate characterization and quantification are essential for research and quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the principal techniques for analyzing this compound.[\[11\]](#)[\[12\]](#)

Gas Chromatography (GC)


Due to its volatility and thermal stability, GC is the preferred method for the analysis of Cyclamen Aldehyde.[\[4\]](#)[\[5\]](#)[\[12\]](#) A Flame Ionization Detector (FID) is commonly used for quantification due to its robust response to hydrocarbons. For identification, Mass Spectrometry (MS) is coupled with GC (GC-MS).

Illustrative GC-FID Protocol:

- Sample Preparation: Dilute the sample in a suitable solvent such as ethanol or hexane to a concentration of approximately 100-1000 ppm.
- Instrument Conditions:
 - Column: A non-polar column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically effective.
 - Inlet Temperature: 250 °C.
 - Injection Volume: 1 µL (split mode, e.g., 50:1 split ratio).
 - Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

- Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
- Detector (FID) Temperature: 300 °C.
- Data Analysis: Identify the peak corresponding to Cyclamen Aldehyde by its retention time, confirmed using a certified reference standard. Quantify using an external or internal standard method.

Analytical Workflow Visualization

[Click to download full resolution via product page](#)

Fig 2: A typical analytical workflow for quality control.

Spectroscopic Data

Spectroscopic data is indispensable for unambiguous structural confirmation.

- Infrared (IR) Spectroscopy: The IR spectrum is dominated by characteristic peaks for the aldehyde and aromatic functionalities. Key absorptions include a strong C=O stretch for the aldehyde at approximately 1720-1740 cm^{-1} , C-H stretches for the aldehyde proton around 2720 and 2820 cm^{-1} , and aromatic C=C stretches in the 1450-1600 cm^{-1} region.[13]
- Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum will show the molecular ion peak (M^+) at m/z 190. Key fragmentation patterns would involve the loss of the aldehyde group and cleavages at the benzylic position.[4][14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum would show a distinct singlet or doublet for the aldehyde proton (~9.5-9.7 ppm). The aromatic protons will appear as a set of doublets in the ~7.0-7.3 ppm region. The isopropyl group will exhibit a septet for the methine proton and a doublet for the two methyl groups. Other aliphatic protons will be visible in the upfield region.
 - ^{13}C NMR: The aldehyde carbon will have a characteristic signal far downfield (~200-205 ppm). Aromatic carbons will resonate in the ~125-150 ppm range, and aliphatic carbons will appear upfield (< 50 ppm).[15]

Research Applications and Toxicological Insights

While the primary application of **3-(4-Isopropylphenyl)-2-methylpropanal** is in the fragrance and flavor industry, its unique structure makes it a point of interest for further research.[2][7]

- Fragrance and Flavors: It has been used safely in soaps, detergents, lotions, and perfumes since the 1920s and is recognized as safe for food use at low levels by the FDA.[2]
- Synthetic Intermediate: The aldehyde functionality is a versatile handle for chemical modification, making it a useful starting material or intermediate for synthesizing more complex molecules. For instance, derivatives have been synthesized and evaluated for potential therapeutic effects.[16]
- Drug Development: A recent study explored a novel derivative, (s)-2-((s)-1-benzyl-2,5-dioxopyrrolidin-3-yl)-**3-(4-isopropylphenyl)-2-methylpropanal**, which demonstrated significant cardioprotective, hepatoprotective, and lipid-lowering effects in preclinical models. [16] This highlights the potential of the cumenylpropanal scaffold in medicinal chemistry.

Toxicology and Safety: Safety data sheets consistently highlight that **3-(4-Isopropylphenyl)-2-methylpropanal** can cause skin irritation and may cause an allergic skin reaction.[7][9][17][18]

- Acute Oral Toxicity (Rat): LD50 is 3810 mg/kg.[7][8]
- Acute Dermal Toxicity (Rat/Rabbit): LD50 is >5000 mg/kg.[7][8][17]

- Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H412 (Harmful to aquatic life with long lasting effects).[7][17]

Handling, Storage, and Safety Recommendations

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

- Handling: Use in a well-ventilated area.[17][18] Avoid breathing vapors and prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety glasses.[8][17][18]
- Storage: Store in a cool, well-ventilated place away from heat, sparks, and open flames.[7][8][18] Keep containers tightly closed when not in use.[8][18]
- Spill Management: In case of a spill, remove all ignition sources.[7][18] Contain the spillage using sand or an inert absorbent material and dispose of it in accordance with local, state, and federal regulations.[8][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. Cyclamen aldehyde - Wikipedia [en.wikipedia.org]
- 3. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde (CAS 103-95-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]
- 5. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]
- 6. Cyclamen aldehyde | C13H18O | CID 517827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. eternis.com [eternis.com]

- 8. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 9. vigon.com [vigon.com]
- 10. CN1950355A - Process for the preparation of 3-(3,4-methylenedioxyphenyl)-2-methylpropanal - Google Patents [patents.google.com]
- 11. env.go.jp [env.go.jp]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 3-(4-Isopropylphenyl)-2-methylpropionaldehyde [webbook.nist.gov]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. researchgate.net [researchgate.net]
- 17. hekserij.nl [hekserij.nl]
- 18. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- To cite this document: BenchChem. [Physicochemical properties of 3-(4-Isopropylphenyl)-2-methylpropanal for research applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042199#physicochemical-properties-of-3-4-isopropylphenyl-2-methylpropanal-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com